Isopentedrone hydrochloride

Descripción

Propiedades

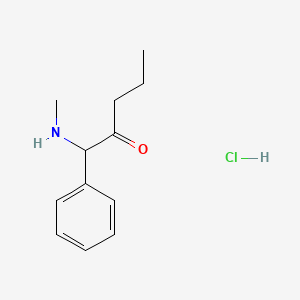

IUPAC Name |

1-(methylamino)-1-phenylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10;/h4-6,8-9,12-13H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMWEMTEXKSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429402-13-0 | |

| Record name | Isopentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429402130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLB4U5W9CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopentedrone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentedrone, a lesser-known cathinone derivative, is a positional isomer of the more widely recognized synthetic stimulant, pentedrone. As a psychoactive substance, it falls within a class of compounds that have garnered significant interest in both forensic and pharmacological research. This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Isopentedrone hydrochloride (HCl). Detailed methodologies for its preparation and a thorough examination of its spectroscopic properties are presented. This document aims to serve as a critical resource for researchers engaged in the study of novel psychoactive substances, offering foundational data for further pharmacological and toxicological investigations.

Introduction

Isopentedrone, chemically known as 1-(methylamino)-1-phenylpentan-2-one, is a synthetic cathinone that has been identified as a byproduct in the synthesis of its isomer, pentedrone.[1] While the physiological and toxicological effects of Isopentedrone have not been extensively characterized, its structural similarity to other potent central nervous system stimulants warrants detailed investigation.[1] This guide outlines a plausible synthetic route to Isopentedrone HCl and provides a comprehensive summary of its characterization data based on available scientific literature.

Synthesis of this compound

A common synthetic route for cathinone derivatives involves the α-bromination of a corresponding ketone followed by a reaction with an appropriate amine.[2][3] The following protocol describes a potential pathway for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-phenyl-1-bromopropan-2-one

-

To a solution of 1-phenylpropan-2-one in a suitable solvent such as diethyl ether or dichloromethane, an equimolar amount of bromine is added dropwise at a controlled temperature, typically 0-5 °C, to prevent multiple brominations.

-

The reaction mixture is stirred until the bromine color disappears, indicating the completion of the reaction.

-

The solvent is removed under reduced pressure to yield crude 1-phenyl-1-bromopropan-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of Isopentedrone

-

The crude 1-phenyl-1-bromopropan-2-one is dissolved in a suitable solvent like acetonitrile or ethanol.

-

An excess of methylamine (in solution or as a gas) is added to the mixture. The reaction is typically stirred at room temperature for several hours.

-

The reaction progress can be monitored using thin-layer chromatography (TLC).[4]

-

Upon completion, the excess methylamine and solvent are removed under reduced pressure. The residue is then partitioned between a non-polar organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any hydrobromic acid formed and to extract the free base of Isopentedrone into the organic layer.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Isopentedrone free base.

Step 3: Formation of this compound

-

The crude Isopentedrone free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.[2]

-

The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the final product as a crystalline solid.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques. The following data is based on the findings reported by Westphal et al. (2012).[6][7]

Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(methylamino)-1-phenylpentan-2-one hydrochloride |

| Molecular Formula | C₁₂H₁₇NO · HCl |

| Molecular Weight | 227.70 g/mol [1][5] |

| CAS Number | 1429402-13-0[1][5] |

| Appearance | Crystalline solid[5] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound provide detailed information about the arrangement of atoms within the molecule.

| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.40-7.60 | m | 5H | Phenyl ring |

| CH | 4.85 | q | 1H | CH-NH |

| NH₂⁺ | 9.30, 9.65 | br s | 2H | NH₂⁺ |

| CH₃-NH | 2.55 | t | 3H | CH₃-NH |

| CH₂ | 2.70 | t | 2H | CO-CH₂ |

| CH₂ | 1.45 | sext | 2H | CH₂-CH₃ |

| CH₃ | 0.85 | t | 3H | CH₂-CH₃ |

| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment |

| C=O | 208.5 | Carbonyl |

| Aromatic C | 132.8 | Quaternary Phenyl |

| Aromatic CH | 129.5, 129.2, 128.9 | Phenyl |

| CH-NH | 66.5 | Methine |

| CO-CH₂ | 41.5 | Methylene |

| CH₃-NH | 31.5 | Methyl |

| CH₂-CH₃ | 17.0 | Methylene |

| CH₂-CH₃ | 13.5 | Methyl |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of Isopentedrone is characterized by several key fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191 | 5 | [M]⁺ (Molecular ion) |

| 118 | 100 | [C₈H₁₀N]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

| 57 | 20 | [C₄H₉]⁺ |

3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2730 | Strong, broad | N-H stretch (amine salt) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1500, 1450 | Medium | C=C stretch (aromatic ring) |

| ~700, 750 | Strong | C-H bend (monosubstituted benzene) |

Experimental Protocols for Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) with a standard electron ionization (EI) source at 70 eV is commonly used for the analysis of cathinone derivatives.[7]

-

Infrared Spectroscopy: IR spectra are often obtained using an attenuated total reflectance (ATR) Fourier-transform infrared (FTIR) spectrometer.

Potential Signaling Pathways

While the specific pharmacological profile of Isopentedrone is not well-documented, the mechanism of action for synthetic cathinones, in general, involves the modulation of monoamine neurotransmitter systems.[8] They are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[8] The rewarding and stimulant effects of cathinones are primarily attributed to their interaction with the dopamine transporter (DAT).[9]

General Cathinone Signaling Pathway

Caption: General signaling pathway of cathinones in a dopaminergic synapse.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The presented data, including a plausible synthetic route and comprehensive spectroscopic analysis, serves as a foundational reference for researchers in forensic science, toxicology, and pharmacology. Further investigation into the pharmacological and toxicological properties of Isopentedrone is essential to fully understand its potential effects and to inform public health and regulatory bodies. The methodologies and data presented herein are intended to facilitate these future research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unodc.org [unodc.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Isopentedrone (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 6. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers | MDPI [mdpi.com]

- 9. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of Isopentedrone Hydrochloride: A Technical Guide for Researchers

Disclaimer: This document aims to provide an in-depth technical guide on the mechanism of action of Isopentedrone hydrochloride. However, a comprehensive review of the scientific literature reveals a significant gap in the pharmacological characterization of this specific compound.[1][2] The physiological and toxicological effects of Isopentedrone have not been formally characterized.[1][2] Isopentedrone is a structural isomer of pentedrone, with the α-propyl and β-keto groups having switched positions.[1][2] It has been identified as a by-product in the synthesis of pentedrone and detected in seized designer drug powders.[1][2]

Due to the lack of specific data on Isopentedrone, this guide will leverage available information on its close structural isomer, pentedrone , to illustrate the anticipated molecular mechanisms and experimental approaches. It is crucial to underscore that while structurally similar, the pharmacological profiles of isomers can differ significantly. The data and experimental protocols presented herein for pentedrone should be considered as a surrogate for guiding future research on Isopentedrone, not as a direct representation of its activity.

Core Mechanism of Action: Insights from Pentedrone

Substituted cathinones, like pentedrone, are known to exert their stimulant effects by interacting with monoamine transporters.[3] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Pentedrone is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] Unlike some other cathinones that can induce the release of monoamines (a process known as efflux), pentedrone and N,N-dimethylcathinone have been shown to be non-releasing uptake inhibitors.[3] This mechanism is more akin to that of methylphenidate.[4] By blocking DAT and NET, pentedrone increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic signaling. This neurochemical alteration is believed to underlie its psychostimulant and reinforcing effects observed in animal models.[4][5]

Quantitative Analysis of Monoamine Transporter Inhibition by Pentedrone

The following table summarizes the in vitro data for pentedrone's potency in inhibiting the human dopamine, norepinephrine, and serotonin transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the transporter activity.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Pentedrone | 2500 | 610 | 135000 |

Data sourced from Wikipedia, citing a primary scientific source.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of novel psychoactive substances like pentedrone and would be applicable for the future study of Isopentedrone.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK 293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) using a suitable transfection reagent (e.g., Lipofectamine).

Uptake Inhibition Assay:

-

Transfected cells are seeded into 96-well plates and grown to confluence.

-

On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., pentedrone hydrochloride) for 10-20 minutes at room temperature.

-

A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-labeled monoamine is added to each well to initiate the uptake reaction.

-

Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine.

-

The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Locomotor Activity Assessment

This experiment evaluates the stimulant effects of a compound in animals.

Animals:

-

Male Sprague-Dawley rats or Swiss-Webster mice are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Animals are allowed to acclimate to the facility for at least one week before the start of the experiments.

Procedure:

-

On the test day, animals are habituated to individual locomotor activity chambers for 30-60 minutes.

-

Following habituation, animals are administered the test compound (e.g., pentedrone hydrochloride) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Locomotor activity, measured as beam breaks or distance traveled, is recorded for a set period (e.g., 90-120 minutes) using an automated activity monitoring system.

-

Data is analyzed by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of pentedrone and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of action for Pentedrone.

Caption: Experimental workflow for characterizing a novel psychoactive substance.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the pharmacological profile of its isomer, pentedrone, provides a valuable framework for future investigation. Pentedrone acts as a potent norepinephrine and dopamine reuptake inhibitor, a mechanism that likely underlies its stimulant properties.

Future research should prioritize the in vitro characterization of Isopentedrone's activity at monoamine transporters to determine its potency and selectivity. Subsequently, in vivo studies are necessary to understand its behavioral effects, reinforcing properties, and potential toxicity. A thorough understanding of the structure-activity relationships between Isopentedrone and pentedrone will be critical for predicting the pharmacological and toxicological profile of this emerging designer drug. Such studies are essential for informing public health and regulatory agencies about the potential risks associated with Isopentedrone use.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Isopentedrone (hydrochloride) - Adaptive Immunity - CAT N°: 11563 [bertin-bioreagent.com]

- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentedrone - Wikipedia [en.wikipedia.org]

- 5. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopentedrone Hydrochloride: A Technical Guide on a Poorly Characterized Synthetic Cathinone

Disclaimer: Isopentedrone is a positional isomer of pentedrone and is primarily known as a by-product of pentedrone synthesis.[1][2][3] Crucially, its physiological and toxicological effects have not been formally characterized.[1][2] This guide synthesizes the available information on Isopentedrone and draws inferences from its structural analogue, pentedrone, and the broader class of synthetic cathinones to provide a technical overview for researchers. The absence of direct studies on Isopentedrone hydrochloride means that much of the pharmacological and toxicological data presented herein is based on related compounds and should be interpreted with caution.

Introduction

Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a synthetic cathinone, a class of novel psychoactive substances (NPS) structurally related to cathinone, the active alkaloid in the khat plant.[4][5] It is a positional isomer of the more well-known stimulant, pentedrone (2-(methylamino)-1-phenyl-1-pentanone).[1] Isopentedrone has been identified in seized designer drug powders, often as a by-product of illicit pentedrone synthesis.[1][2][3] Due to its status as a relatively obscure synthesis impurity, it has not been the subject of extensive pharmacological or toxicological investigation. This document aims to provide a comprehensive overview based on the limited available data and the known properties of its structural class.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Formal Name | 1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride | [1] |

| Molecular Formula | C₁₂H₁₇NO • HCl | [1] |

| Formula Weight | 227.7 g/mol | [1] |

| CAS Number | 1429402-13-0 | [1] |

| Purity | ≥98% (as supplied by vendors) | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 15 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

Pharmacology

Mechanism of Action

The precise mechanism of action for Isopentedrone has not been empirically determined. However, based on its structural similarity to other synthetic cathinones, it is presumed to function as a monoamine transporter inhibitor.[4][6] These compounds typically block the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) from the synaptic cleft.[6][7] This blockade leads to increased extracellular concentrations of these monoamines, resulting in stimulant effects.[4][6]

Unlike amphetamines, which are known to be both reuptake inhibitors and releasing agents, many cathinones, particularly pyrovalerone derivatives, act purely as reuptake inhibitors.[7] Pentedrone, the isomer of Isopentedrone, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) without inducing monoamine release.[8] It is plausible that Isopentedrone shares this NDRI profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Isopentedrone (hydrochloride) - Adaptive Immunity - CAT N°: 11563 [bertin-bioreagent.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-Isopropylpentedrone hydrochloride | 18268-14-9 [smolecule.com]

- 5. Isopentedrone | C12H17NO | CID 91710915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentedrone - Wikipedia [en.wikipedia.org]

Isopentedrone Hydrochloride: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Isopentedrone hydrochloride in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this synthetic cathinone derivative. This document summarizes available quantitative solubility data, details established experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Core Solubility Data

This compound, as a hydrochloride salt, generally exhibits increased solubility in aqueous and polar solvents compared to its free base form.[1] The protonated amine group in the hydrochloride salt allows for stronger interactions with polar solvent molecules.[1] Conversely, its solubility is limited in nonpolar, organic solvents.[1]

Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is primarily derived from publicly available information from chemical suppliers.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | 15 | Cayman Chemical[2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 15 | Cayman Chemical[2] |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | 20 | Cayman Chemical[2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | N/A | N/A | Not Specified | 10 | Cayman Chemical[2] |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available in peer-reviewed literature, a standardized and widely accepted method for such compounds is the saturation shake-flask method . This method is considered the "gold standard" for equilibrium solubility measurements.

Principle of the Saturation Shake-Flask Method

This method relies on creating a saturated solution of the compound of interest in a specific solvent. An excess amount of the solid compound is added to the solvent and agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Experimental Workflow

The following is a generalized, yet detailed, protocol that can be adapted for the determination of this compound solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, PBS)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

2. Procedure:

-

Preparation:

-

Prepare stock solutions of this compound of known concentrations in the chosen solvent to be used for the calibration curve.

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the respective solvents. The excess solid is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using the prepared stock solutions of known concentrations.

-

Calculate the solubility of this compound in each solvent by back-calculating from the concentration of the diluted sample, taking the dilution factor into account.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in mg/mL or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

For buffered solutions, the pH of the solution before and after the experiment should be recorded.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in determining the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination.

References

Spectroscopic Data of Isopentedrone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Isopentedrone hydrochloride (1-(methylamino)-1-phenyl-2-pentanone hydrochloride), a positional isomer of the synthetic cathinone pentedrone. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and forensic settings. All data is meticulously sourced from peer-reviewed scientific literature, primarily the seminal work by Westphal et al. in Forensic Science International (2012).[1][2][3]

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The assignments for this compound are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results |

Data as reported in Westphal et al. (2012). The specific chemical shifts, multiplicities, and integrations were not available in the provided search results.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results |

Data as reported in Westphal et al. (2012). The specific chemical shifts were not available in the provided search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound exhibits several key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | Carbonyl (C=O) stretch |

| Data not available in search results | N-H stretch (secondary amine salt) |

| Data not available in search results | C-H stretch (aromatic and aliphatic) |

| Data not available in search results | C=C stretch (aromatic) |

Data as reported in Westphal et al. (2012). The specific wavenumbers were not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. The mass spectrum of Isopentedrone is characterized by specific fragmentation patterns.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Ion Assignment |

| Data not available in search results | Molecular Ion [M]⁺ | |

| Data not available in search results | [C₈H₁₀N]⁺ (immonium ion) | |

| Data not available in search results | [C₆H₅CHNHCH₃]⁺ | |

| Data not available in search results | [C₆H₅]⁺ |

Data as reported in Westphal et al. (2012). The specific m/z values and relative intensities were not available in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of synthetic cathinones.

NMR Spectroscopy

-

Sample Preparation : A few milligrams of this compound are dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the this compound powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Acquisition : The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : For volatile compounds like Isopentedrone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a standard ionization technique used for this class of compounds.

-

Instrumentation : A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

GC Separation : A suitable capillary column (e.g., a non-polar or medium-polarity column) and temperature program are used to achieve good chromatographic separation of the analyte from any impurities.

-

MS Analysis : The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

Data Analysis : The resulting mass spectrum shows the relative abundance of different fragment ions, which creates a characteristic fragmentation pattern for the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical substance like this compound.

Caption: A flowchart illustrating the typical process for obtaining and interpreting spectroscopic data for a chemical compound.

References

In Vitro Metabolism and Stability of Isopentedrone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the in vitro metabolism and stability of Isopentedrone hydrochloride. This guide synthesizes information from studies on its isomer, pentedrone, and other closely related synthetic cathinones to provide a predictive overview and standardized methodologies for its investigation.

Introduction

Isopentedrone is a synthetic cathinone, an isomer of pentedrone, that has been identified as a byproduct in the synthesis of pentedrone.[1][2] As with many novel psychoactive substances (NPS), a thorough understanding of its metabolic fate and stability is crucial for forensic identification, toxicological assessment, and potential drug development. This document provides a technical overview of the predicted in vitro metabolism and stability of this compound, based on data from analogous compounds. It also outlines detailed experimental protocols for researchers to conduct their own investigations.

Predicted In Vitro Metabolic Pathways

The metabolism of synthetic cathinones is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Based on studies of structurally similar cathinones like pentedrone and N-ethylpentedrone (NEPD), the primary metabolic transformations for Isopentedrone are expected to involve Phase I and Phase II reactions.[6][7][8][9][10]

Phase I Metabolism:

-

β-Keto Reduction: The ketone group is a primary site for metabolism, often reduced to the corresponding alcohol, forming a dihydro-metabolite. This is a common pathway for many cathinones.[6]

-

N-Demethylation: The methyl group on the nitrogen atom can be removed, resulting in a primary amine metabolite.[8]

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the alkyl chain or the aromatic ring.[6]

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites and the dihydro-metabolite formed in Phase I can undergo conjugation with glucuronic acid, increasing their water solubility for excretion.[6][10]

The following diagram illustrates the predicted metabolic pathway of Isopentedrone.

Caption: Predicted Phase I and Phase II metabolic pathways of Isopentedrone.

In Vitro Stability

The stability of this compound in a pure chemical form is stated to be at least 5 years when stored at -20°C.[2] However, its stability in biological matrices is a critical parameter for accurate toxicological analysis. Studies on other synthetic cathinones have shown that stability can be influenced by storage temperature, matrix (e.g., blood, urine), and pH.[11][12][13][14]

General observations for synthetic cathinones:

-

Temperature: Degradation is generally faster at room temperature compared to refrigerated (4°C) or frozen (-20°C or -80°C) conditions.[12]

-

Matrix: Some cathinones show instability in whole blood, potentially due to enzymatic activity.[11]

-

pH: Acidification of samples can improve the stability of some cathinones.[14]

Experimental Protocols

The following are detailed methodologies for conducting in vitro metabolism and stability studies on this compound.

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is adapted from studies on other synthetic cathinones.[8][15]

Objective: To identify the primary metabolites of Isopentedrone and determine the rate of metabolism.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, add HLM and the master mix. Pre-incubate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to start the reaction. The final concentration of Isopentedrone should be in a range relevant to expected physiological concentrations (e.g., 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, quench the reaction by adding an equal volume of ice-cold ACN or MeOH.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Isopentedrone and its metabolites.

Caption: Experimental workflow for in vitro metabolism of Isopentedrone using HLM.

In Vitro Stability Study

This protocol is based on general guidelines for drug stability testing.[12][13]

Objective: To assess the stability of Isopentedrone in different biological matrices under various storage conditions.

Materials:

-

This compound

-

Human whole blood (with anticoagulant, e.g., EDTA)

-

Human urine

-

Phosphate buffered saline (PBS)

-

Storage containers (e.g., polypropylene tubes)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike known concentrations of this compound into each matrix (whole blood, urine, PBS).

-

Aliquoting: Aliquot the spiked samples into separate storage tubes for each time point and storage condition.

-

Storage: Store the aliquots at different temperatures:

-

Room temperature (~20-25°C)

-

Refrigerated (4°C)

-

Frozen (-20°C and/or -80°C)

-

-

Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours for room temperature; 0, 7, 14, 30 days for refrigerated and frozen).

-

Sample Extraction: At each time point, extract Isopentedrone from the biological matrix using a suitable method (e.g., protein precipitation for blood, dilute-and-shoot for urine).

-

LC-MS/MS Analysis: Quantify the concentration of Isopentedrone in each sample using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of Isopentedrone remaining at each time point relative to the initial concentration (time 0).

Data Presentation

The quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: In Vitro Metabolic Stability of Isopentedrone in HLM

| Time (min) | Isopentedrone Remaining (%) | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 0 | 100 | ||

| 5 | |||

| 15 | |||

| 30 | |||

| 60 |

Table 2: In Vitro Stability of Isopentedrone in Biological Matrices

| Matrix | Storage Temperature | Time Point | Isopentedrone Remaining (%) |

| Whole Blood | Room Temperature | 24h | |

| 48h | |||

| 4°C | 7 days | ||

| 30 days | |||

| -20°C | 30 days | ||

| Urine | Room Temperature | 24h | |

| 48h | |||

| 4°C | 7 days | ||

| 30 days | |||

| -20°C | 30 days |

Conclusion

While direct experimental data for this compound is scarce, the metabolic pathways and stability profile can be predicted with a reasonable degree of confidence based on its structural similarity to other synthetic cathinones. The primary metabolic routes are expected to be β-keto reduction, N-demethylation, and hydroxylation, followed by glucuronidation. Stability is likely to be temperature and matrix-dependent. The experimental protocols provided in this guide offer a robust framework for researchers to generate specific data for Isopentedrone, which is essential for its accurate detection and the assessment of its toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openanesthesia.org [openanesthesia.org]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jdc.jefferson.edu [jdc.jefferson.edu]

- 8. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Extended Stability Evaluation of Selected Cathinones - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

Neuropharmacology of Isopentedrone and Related Synthetic Cathinones: A Technical Guide

Disclaimer: Direct pharmacological and toxicological data on Isopentedrone is scarce in peer-reviewed literature. Much of the following information is extrapolated from its structural isomer, Pentedrone, and other related synthetic cathinones. This document is intended for research, scientific, and drug development professionals.

Introduction

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone and a structural isomer of the more well-known compound, pentedrone.[1][2] Synthetic cathinones are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). These compounds are β-keto analogues of amphetamines and generally act as psychomotor stimulants.[3] While some synthetic cathinones have therapeutic applications, many, including those sold as "bath salts," are drugs of abuse.[3] Isopentedrone has been identified as a by-product in the synthesis of pentedrone and has been detected in seized designer drug powders.[1][2][4] However, its physiological and toxicological effects remain largely uncharacterized.[1][2] This guide provides an in-depth overview of the neuropharmacology of synthetic cathinones, with a specific focus on inferring the potential mechanisms of isopentedrone based on data from related compounds.

Molecular Structure and Chemical Properties

Isopentedrone is characterized by a phenyl ring, a β-keto group, and a methylamino group. Its chemical formula is C₁₂H₁₇NO. The key structural feature that distinguishes it from pentedrone is the position of the keto group and the alkyl chain.

Table 1: Chemical Properties of Isopentedrone

| Property | Value |

| IUPAC Name | 1-(methylamino)-1-phenylpentan-2-one |

| Molecular Formula | C₁₂H₁₇NO |

| Molar Mass | 191.27 g/mol |

| CAS Number | 1429402-11-8 |

Mechanism of Action: Monoamine Transporter Interactions

The primary mechanism of action for most synthetic cathinones involves the modulation of monoamine neurotransmitter transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-type releasers .

-

Reuptake Inhibitors: These compounds bind to the transporter protein, preventing it from carrying the neurotransmitter back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, enhancing neurotransmission.

-

Substrate-Type Releasers: These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and can reverse the direction of transporter flux, causing a non-vesicular release of neurotransmitters into the synapse.

Pentedrone, the structural isomer of isopentedrone, primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal effects on serotonin reuptake.[5] It is a non-releasing inhibitor of norepinephrine and dopamine uptake.[3] Given the structural similarity, it is highly probable that isopentedrone shares this mechanism of action.

Signaling Pathway of a Monoamine Transporter Inhibitor

The following diagram illustrates the general signaling pathway affected by a monoamine transporter inhibitor like pentedrone, and likely isopentedrone.

Caption: Proposed mechanism of isopentedrone as a dopamine transporter (DAT) inhibitor.

Quantitative Pharmacology of Pentedrone and Related Cathinones

The following tables summarize the in vitro potencies of pentedrone and other relevant synthetic cathinones at monoamine transporters. This data is crucial for understanding their relative effects on different neurotransmitter systems.

Table 2: Monoamine Transporter Inhibition (IC₅₀, nM) of Pentedrone and Related Cathinones

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| Pentedrone | 2500 | 610 | 135000 | [5] |

| N-Ethylpentedrone (NEPD) | ~200 | - | ~130000 | [6] |

| Pentylone | ~500 | - | ~20000 | [6] |

| 4-Methylpentedrone (4-MPD) | ~1000 | - | ~30000 | [6] |

Note: Lower IC₅₀ values indicate greater potency.

Table 3: Monoamine Transporter Binding Affinities (Kᵢ, µM) of Pentedrone and Related Compounds

| Compound | DAT Kᵢ (µM) | NET Kᵢ (µM) | SERT Kᵢ (µM) | Reference |

| Pentedrone | 0.34 ± 0.03 | 4.5 ± 1.3 | 17.3 ± 6.1 | [7] |

| Pentylone | 0.24 ± 0.02 | 9.0 ± 2.4 | 2.0 ± 0.5 | [7] |

| Buphedrone | 1.3 ± 0.3 | 8.5 ± 4.2 | 28.6 ± 18 | [7] |

| Methamphetamine | 1.8 ± 0.7 | 3.0 ± 2.2 | 24.6 ± 10 | [7] |

Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation.[8]

-

Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (isopentedrone).[8]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[8]

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from total binding. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]

Synaptosome Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic terminals.

Caption: Workflow for a synaptosomal uptake assay.

Detailed Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions of rodents (e.g., striatum for DAT) by homogenization and differential centrifugation.[9][10][11]

-

Preincubation: Synaptosomes are pre-incubated with various concentrations of the test compound (isopentedrone).[9]

-

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine).[9]

-

Incubation: The mixture is incubated for a short period (typically 1-5 minutes) at 37°C to allow for neurotransmitter uptake.[9]

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.[9]

-

Quantification and Analysis: The radioactivity trapped inside the synaptosomes is measured, and the IC₅₀ value for uptake inhibition is determined.[9]

In Vivo Neuropharmacology and Behavioral Effects (Inferred from Pentedrone)

In vivo studies in animal models provide insights into the physiological and behavioral effects of a compound. While no such studies have been reported for isopentedrone, the effects of pentedrone have been investigated.

Locomotor Activity

Pentedrone has been shown to dose-dependently increase locomotor activity in rodents, which is a characteristic effect of psychostimulant drugs.[12] This effect is likely mediated by the blockade of dopamine and norepinephrine reuptake in brain regions involved in motor control, such as the nucleus accumbens and striatum.

Rewarding and Reinforcing Properties

The abuse potential of a drug is often assessed using conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms in animals.

-

Conditioned Place Preference (CPP): In this paradigm, the rewarding effect of a drug is inferred if an animal spends more time in an environment previously paired with the drug. Pentedrone has been shown to induce a significant conditioned place preference in mice.[12]

-

Intravenous Self-Administration (IVSA): This "gold standard" model for assessing abuse liability measures the extent to which an animal will work to receive an injection of a drug. Pentedrone is self-administered by rats, indicating its reinforcing properties.[12]

The following diagram illustrates the logical relationship in inferring the abuse potential of a novel compound.

Caption: Inferring abuse potential from in vitro and in vivo data.

Conclusion

While direct experimental data on the neuropharmacology of isopentedrone is currently lacking, its structural similarity to pentedrone provides a strong basis for inferring its mechanism of action and potential effects. Isopentedrone is likely a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. This profile suggests that it would exhibit psychostimulant effects, including increased locomotor activity, and possess a significant potential for abuse. Further research is necessary to definitively characterize the pharmacological and toxicological profile of isopentedrone and to understand its specific risks to public health. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Isopentedrone (hydrochloride) - Adaptive Immunity - CAT N°: 11563 [bertin-bioreagent.com]

- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pentedrone - Wikipedia [en.wikipedia.org]

- 6. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecddrepository.org [ecddrepository.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Locomotor Stimulant Effects of N-Isopropylpentedrone Hydrochloride

Disclaimer: To date, specific experimental data on the locomotor stimulant effects of N-Isopropylpentedrone hydrochloride is limited in publicly available scientific literature.[1] This guide provides a comprehensive analysis based on the established pharmacological principles of synthetic cathinones and a comparative review of the locomotor effects of its closest structural analogs, primarily Pentedrone and N-Ethylpentedrone (NEP), to infer the potential activity profile of N-Isopropylpentedrone.

Introduction

N-Isopropylpentedrone hydrochloride (IUPAC name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride) is a synthetic stimulant of the cathinone class.[2] Structurally, it is the N-isopropyl analog of pentedrone, distinguished by a β-keto group.[1] Like other synthetic cathinones, its pharmacological effects are presumed to be mediated through interaction with monoamine transporters in the central nervous system.[1][3] As a novel psychoactive substance (NPS), a thorough understanding of its potential for abuse and its stimulant properties is critical for the scientific and drug development communities. This document synthesizes available data on related compounds to project the locomotor stimulant profile of N-Isopropylpentedrone hydrochloride.

Presumed Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for the locomotor stimulant effects of synthetic cathinones is the inhibition of monoamine transporters.[1] These compounds block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[1][3] Pentedrone, the parent compound of N-Isopropylpentedrone, is known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] The elevated levels of dopamine in brain regions associated with motor control and reward, such as the nucleus accumbens and striatum, are directly linked to the observed hyperlocomotion.[5][6]

Comparative Quantitative Data on Locomotor Activity

While direct data for N-Isopropylpentedrone is unavailable, studies on its structural analogs provide a strong basis for predicting its effects. The following table summarizes key quantitative findings from locomotor activity studies in rodents for pentedrone and other relevant synthetic cathinones. Locomotor activity is a primary indicator of a substance's stimulant potential.[1]

| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Peak Locomotor Effect | Duration of Action | ED₅₀ (mg/kg) | Reference |

| Pentedrone | Mouse | 2.5 - 25 | 196 ± 11% of vehicle control | 90 - 140 minutes | 4.70 ± 0.10 | [1][7] |

| N-Ethylpentedrone (NEP) | Mouse | 3, 10, 30 | Efficacious at 10 mg/kg | Not Specified | Not Specified | [1][8] |

| Methcathinone | Mouse | 1 - 30 | 267 ± 20% of vehicle control | 100 - 180 minutes | 1.39 ± 0.09 | [7] |

| Pentylone | Mouse | 10 - 100 | 207 ± 16% of vehicle control | 120 - 170 minutes | Not Specified | [7] |

| 4-MEC | Mouse | 30 - 100 | Not specified (dose-dependent stimulation) | ~110 minutes | 21.09 ± 0.09 | [7][9] |

| N-Ethylpentylone | Mouse | 0.25 - 10 | Dose-dependent increases | 3 - 4 hours | 0.73 ± 0.06 | [10] |

Based on this comparative data, N-Isopropylpentedrone hydrochloride is anticipated to produce dose-dependent stimulation of locomotor activity.[1] The substitution of an N-isopropyl group in place of the N-methyl group (in pentedrone) or N-ethyl group (in NEP) may influence its potency, selectivity for dopamine versus norepinephrine transporters, and overall duration of action.[1][6]

Standard Experimental Protocol: Open-Field Locomotor Assay

The data presented for analogous compounds are primarily derived from open-field locomotor activity assays in rodents. A generalized, yet detailed, experimental protocol for such a study is outlined below.[1]

4.1 Animals

-

Species: Male Swiss-Webster or ICR mice are commonly used.[8][11]

-

Housing: Animals are group-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are provided ad libitum.

-

Acclimation: Animals are acclimated to the facility for at least one week before testing and handled daily to minimize stress.

4.2 Apparatus

-

Open-Field Arena: A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena is equipped with a grid of infrared photobeams to automatically track horizontal and vertical movements (rearing).

-

Environment: The testing room is maintained under low-light conditions and with a constant background white noise to mask external sounds.

4.3 Procedure

-

Habituation: Prior to drug administration, each mouse is placed in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment and to establish a baseline activity level.[1] This step is crucial to ensure that the measured activity is drug-induced rather than a response to novelty.

-

Drug Administration: N-Isopropylpentedrone hydrochloride, a comparator compound, or a vehicle control (e.g., sterile 0.9% saline) is administered via intraperitoneal (i.p.) injection.[1] A range of doses is used to establish a dose-response curve.

-

Data Collection: Immediately following the injection, the mouse is returned to the center of the open-field arena. Locomotor activity, typically measured as total distance traveled (cm) or the number of photobeam breaks, is recorded continuously in time bins (e.g., 5-10 minutes) for a total duration of 90-180 minutes.[1][7]

4.4 Data Analysis

-

Quantification: The primary endpoint is the total distance traveled or total beam breaks over the entire session. Time-course data is also analyzed to determine the onset and duration of the drug's effect.

-

Statistical Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with 'Dose' and 'Time' as factors. Post-hoc tests are used to compare individual dose groups to the vehicle control.

-

ED₅₀ Calculation: The effective dose that produces 50% of the maximal locomotor stimulant effect (ED₅₀) is calculated using non-linear regression analysis of the dose-response data.[1][12]

Inferred Profile and Conclusion

Based on the robust locomotor stimulant effects observed with its close structural analogs, it is highly probable that N-Isopropylpentedrone hydrochloride will induce significant, dose-dependent hyperlocomotion in rodents.[1] The potency and duration of this effect will be determined by the N-isopropyl substitution, which may alter its affinity and selectivity for the dopamine and norepinephrine transporters compared to pentedrone and N-ethylpentedrone.[1]

The provided data and protocols establish a clear framework for the future preclinical evaluation of N-Isopropylpentedrone hydrochloride. Definitive characterization of its locomotor stimulant profile, abuse liability, and potential toxicity requires direct in vivo studies following the methodologies outlined. Such research is essential to understand the full pharmacological and toxicological profile of this emerging synthetic cathinone.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Isopropylpentedrone hydrochloride | 18268-14-9 | Benchchem [benchchem.com]

- 3. Buy N-Isopropylpentedrone hydrochloride | 18268-14-9 [smolecule.com]

- 4. Pentedrone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Synthetic Cathinones Contained in “Bath Salts” on Motor Behavior and a Functional Observational Battery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Isopentedrone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Isopentedrone hydrochloride, a synthetic cathinone. The protocols outlined below cover Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, information on the stability and mass spectral fragmentation of Isopentedrone is presented to aid in its identification and characterization.

Introduction

Isopentedrone (1-methylamino-1-phenylpentan-2-one) is a structural isomer of pentedrone, a synthetic cathinone with stimulant properties. As a designer drug, the development of robust and validated analytical methods is crucial for its detection in forensic casework, clinical toxicology, and for quality control in research and pharmaceutical settings. This document provides a comprehensive overview of the primary analytical techniques employed for the analysis of this compound.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analytical methods described. It is important to note that while these values are representative for synthetic cathinones, method-specific validation for this compound is essential for achieving accurate and defensible results.

| Parameter | GC-MS | LC-MS/MS | HPLC-UV |

| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | 10 - 50 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 5 ng/mL | 50 - 150 ng/mL |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110% |

| Precision (% RSD) | < 15% | < 10% | < 15% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the identification of synthetic cathinones due to its high resolving power and the characteristic fragmentation patterns generated upon electron ionization.

3.1.1. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: For seized materials, dissolve a known amount of the homogenized powder in methanol to a final concentration within the calibration range. For biological matrices, a liquid-liquid or solid-phase extraction is required.

3.1.2. Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

3.1.3. Data Analysis

Identification of Isopentedrone is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum. Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of Isopentedrone in complex matrices such as biological fluids.

3.2.1. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Prepare as described in the GC-MS section.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

-

Sample Preparation: For biological samples (e.g., urine, blood), perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge. Dilute the supernatant with the initial mobile phase before injection.

3.2.2. Instrumental Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Specific precursor and product ion transitions for Isopentedrone need to be determined by infusing a standard solution. A possible precursor ion is [M+H]⁺ at m/z 192.2.

3.2.3. Data Analysis

Identification is confirmed by the retention time and the ratio of the quantifier and qualifier ion transitions. Quantification is achieved using a calibration curve generated from the analysis of the working standard solutions.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and cost-effective method for the quantification of Isopentedrone in bulk materials and pharmaceutical preparations.

3.3.1. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Prepare as described in the GC-MS section.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the linear range of the method.

3.3.2. Instrumental Parameters

-

Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

-

Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

UV Detector Wavelength: Determined by measuring the UV spectrum of an Isopentedrone standard (typically around 254 nm).

3.3.3. Data Analysis

Quantification is based on the peak area of Isopentedrone in the sample chromatogram, which is compared to a calibration curve constructed from the peak areas of the working standard solutions.

Stability and Degradation

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][2][3][4][5][6]

4.1. Protocol for Forced Degradation Study

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80 °C for 2 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80 °C for 2 hours.

-

Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.

-

Photodegradation: Expose a solution of the drug to UV light (254 nm) and visible light for a defined period.

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by a suitable stability-indicating method (e.g., HPLC-UV) to separate the parent drug from any degradation products.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the analysis of Isopentedrone by LC-MS/MS.

Proposed Mass Spectral Fragmentation Pathway of Isopentedrone

The mass spectral fragmentation of Isopentedrone under electron ionization is characterized by several key fragmentation pathways that are useful for its identification. The fragmentation is distinct from its isomer, pentedrone.[7]

Caption: Proposed EI fragmentation of Isopentedrone.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. iris.unito.it [iris.unito.it]

- 3. pharmainfo.in [pharmainfo.in]

- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

Application Note: Analysis of Isopentedrone Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Isopentedrone hydrochloride, a synthetic cathinone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrumental parameters, and data analysis procedures. Isopentedrone, a positional isomer of pentedrone, has been identified as a by-product in the synthesis of its parent compound.[1][2] Robust and reliable analytical methods are therefore essential for its accurate identification and quantification in forensic and research settings. This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Introduction

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone and a structural isomer of pentedrone.[1][2] As a member of the novel psychoactive substances (NPS) class, the development of precise analytical methods for its detection is of significant importance. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and capability to provide structural information, which is crucial for the unambiguous identification of isomeric compounds.[1] This application note details a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of this compound standards and samples.

Materials:

-

This compound analytical reference standard

-

Methanol (HPLC grade)

-

Vortex mixer

-

Autosampler vials with inserts

Procedure:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Mix thoroughly using a vortex mixer to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for calibration.

-

Sample Preparation: For seized or unknown samples, dissolve a precisely weighed amount of the homogenized material in methanol to a concentration within the calibration range. It is recommended to prepare a 1 mg/mL solution initially and dilute as necessary.[3]

GC-MS Instrumentation and Conditions